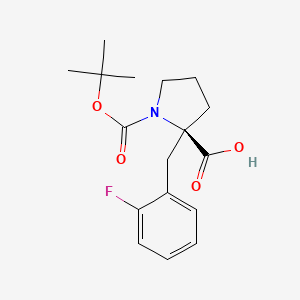

Boc-(R)-alpha-(2-fluoro-benzyl)-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375941 | |

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-66-0 | |

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-(R)-alpha-(2-fluoro-benzyl)-proline: A Keystone for Advanced Peptide and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Proline Analog

In the landscape of modern medicinal chemistry and peptide science, the quest for molecular scaffolds that offer both conformational rigidity and enhanced biological activity is paramount. Boc-(R)-alpha-(2-fluoro-benzyl)-proline, with the Chemical Abstracts Service (CAS) number 959576-66-0 , has emerged as a pivotal building block in this pursuit.[1][2] This non-canonical amino acid derivative uniquely combines the structural constraints of a proline ring with the electronic properties imparted by a 2-fluorobenzyl group at the alpha-position. The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into standard peptide synthesis workflows, making it a versatile tool for the design of novel therapeutics, particularly in the realms of peptide-based drugs and enzyme inhibitors.[1][2]

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to modulate their physicochemical and pharmacological properties. The 2-fluorobenzyl moiety in this compound can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profile of the final molecule.[3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, stereoselective synthesis, analytical characterization, and its significant applications in drug discovery and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 959576-66-0 | [1] |

| Molecular Formula | C₁₇H₂₂FNO₄ | [1][2] |

| Molecular Weight | 323.36 g/mol | [1][2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 150-156 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

The molecular structure of this compound is characterized by a proline ring with a benzyl group attached to the alpha-carbon, which is further substituted with a fluorine atom at the ortho position of the phenyl ring. The nitrogen atom of the proline ring is protected by a Boc group. This unique arrangement of functional groups dictates its reactivity and its influence on the conformation of peptides into which it is incorporated.

Caption: Chemical structure of this compound.

Stereoselective Synthesis: Crafting the Chiral Core

Conceptual Workflow for Stereoselective Synthesis

Caption: Conceptual workflow for the stereoselective synthesis.

Exemplary Experimental Protocol (Adapted from L-proline derivative synthesis)

This protocol is adapted from the synthesis of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline and should be optimized for the (R)-enantiomer starting from D-proline.[1]

-

Boc Protection of D-Proline:

-

Dissolve D-proline (1.0 eq) in a suitable solvent system (e.g., a mixture of acetone and water).

-

Add a base such as triethylamine (Et₃N) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain Boc-D-proline.

-

-

Formation of Chiral Auxiliary and Diastereoselective Alkylation:

-

A common strategy for stereoselective α-alkylation of proline involves the formation of a bicyclic lactam auxiliary, for instance, by reacting Boc-D-proline with a chiral auxiliary like (S)-(-)-2-amino-2-phenylethanol. This step is crucial for directing the incoming electrophile to the desired face of the enolate.

-

The resulting chiral auxiliary is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

The enolate is then quenched with 2-fluorobenzyl bromide. The stereochemical outcome of this alkylation is highly dependent on the choice of chiral auxiliary, base, and reaction conditions.

-

The reaction is quenched, and the product is isolated and purified.

-

-

Hydrolysis and Final Product Isolation:

-

The chiral auxiliary is cleaved under acidic or basic conditions to yield the desired this compound.

-

The final product is purified by column chromatography or recrystallization to achieve high purity.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound.

-

Reverse-Phase HPLC: A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). This method is effective for determining the overall purity and detecting any non-chiral impurities.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. The choice of the chiral column and mobile phase (often a mixture of hexanes and isopropanol) is critical for achieving baseline separation of the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the proline ring, and the 2-fluorobenzyl group. The presence of rotamers around the N-Boc bond can lead to the appearance of two sets of signals for some protons, which is a common feature for Boc-protected prolines.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in the molecule with distinct chemical shifts for the carbonyl carbons, the aromatic carbons, the aliphatic carbons of the proline ring, and the carbons of the Boc group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the benzyl group, providing a sensitive probe for the chemical environment of the fluorinated moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Applications in Drug Discovery and Peptide Science

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2]

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[1] Its incorporation into a peptide sequence can:

-

Induce specific secondary structures: The rigid proline ring restricts the conformational freedom of the peptide backbone, often inducing β-turns or other specific secondary structures.[4][5]

-

Enhance proteolytic stability: The α-substitution and the presence of a non-natural amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[4]

-

Modulate biological activity: The 2-fluorobenzyl group can engage in specific interactions with the target receptor or enzyme, potentially enhancing binding affinity and selectivity.[2]

Caption: Role in peptide modification and therapeutic applications.

Drug Development

The unique structural features of this compound make it an attractive component for the design of small molecule drugs. Its use can be particularly advantageous in the development of:

-

Enzyme Inhibitors: The constrained proline scaffold can serve as a template for designing potent and selective inhibitors of enzymes such as proteases and kinases.

-

Neuropharmacological Agents: Proline and its analogs are known to play roles in the central nervous system, and this compound could be a starting point for developing novel treatments for neurological disorders.[2]

-

Antiviral Agents: A closely related analog, N-butoxycarbonyl-(S)-α-benzyl proline, has been investigated as a potential non-nucleoside reverse transcriptase inhibitor for anti-HIV-1 therapy, suggesting that fluorinated derivatives could also exhibit antiviral activity.[1]

The Mechanistic Impact of the 2-Fluorobenzyl Group

The introduction of a 2-fluorobenzyl group at the α-position of proline has several important mechanistic implications:

-

Stereoelectronic Effects: The electronegative fluorine atom can influence the electronic distribution within the molecule, potentially affecting the pKa of the carboxylic acid and the reactivity of the compound. It can also engage in favorable orthogonal multipolar interactions with biological targets.

-

Conformational Control: The steric bulk of the benzyl group restricts the rotation around the Cα-Cβ bond, further constraining the conformation of the proline ring and the peptide backbone. This can lead to a preference for specific puckering states of the pyrrolidine ring.

-

Enhanced Binding Interactions: The fluorinated aromatic ring can participate in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and halogen bonding, which can contribute to increased binding affinity and specificity.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of a conformationally restricted proline core, a stereochemically defined α-substituent, and a strategically placed fluorine atom provides a powerful tool for researchers and drug developers. The ability to fine-tune the properties of peptides and small molecules through its incorporation opens up new avenues for the development of more potent, selective, and stable therapeutics. As our understanding of the subtle interplay between structure, conformation, and biological activity continues to grow, the demand for such sophisticated building blocks is set to increase, solidifying the importance of this compound in the future of drug discovery.

References

-

Chem-Impex International. Boc-(R)-a-(2-fluorobenzyl)proline. [Link]

-

PubChem. (2R)-1-(tert-butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid. [Link]

-

Rajalakshmi, P., Srinivasan, N., Krishnakumar, R. V., & Ponnuswamy, M. N. (2013). N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1297. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. [Link]

-

Cusabio. Boc-(S)-alpha-(3-fluoro-benzyl)-proline. [Link]

-

Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

-

Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. [Link]

-

Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Stereoselective Synthesis of Quaternary Proline Analogues. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

-

Bochen, A., & Zondlo, N. J. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(1), e3221. [Link]

-

Seebacher, W., & Simic, N. (2016). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 59(17), 7781–7804. [Link]

-

Scialdone, A., & Belvisi, L. (2020). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. European Journal of Organic Chemistry, 2020(38), 6069-6086. [Link]

-

Mardirossian, M., & Scocchi, M. (2017). Proline-rich antimicrobial peptides targeting protein synthesis. Natural Product Reports, 34(6), 694–708. [Link]

-

Graf, L., & Hegedus, L. (1981). Proline-dependent structural and biological properties of peptides and proteins. International Journal of Peptide and Protein Research, 18(2), 129–133. [Link]

-

Polverino de Laureto, P., De Filippis, V., Di Bello, M., Zambonin, M., & Fontana, A. (2001). Conformational Preferences of α-Substituted Proline Analogues. Journal of the American Chemical Society, 123(16), 3779–3780. [Link]

-

Salgado, G. F., Al-Terkawi, A., & Koksch, B. (2018). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 14, 1445–1456. [Link]

-

Vitale, R., & Garella, D. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3747. [Link]

-

Gessaghi, S., & Gennari, C. (2024). Proline Analogues. Chemical Reviews. [Link]

-

ResearchGate. 2.1: α-substituted Proline Analogues studied in this work. [Link]

-

Roy, A., & Sarma, D. (2016). Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic Acids Research, 44(5), 2058–2067. [Link]

-

Encyclopedia.pub. Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. [Link]

-

Chemsigma. BOC-(S)-ALPHA-(2-BROMOBENZYL)-PROLINE. [Link]

-

Di Grandi, M. J., & Bradley, P. A. (2016). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Organic Letters, 18(15), 3686–3689. [Link]

Sources

- 1. N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Unique Building Block for Advanced Therapeutics

An In-depth Technical Guide to Boc-(R)-alpha-(2-fluoro-benzyl)-proline: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern drug discovery, the rational design of molecules with precise conformational control is paramount. Non-canonical amino acids, those beyond the proteinogenic 20, offer a sophisticated toolkit for medicinal chemists to sculpt peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, This compound emerges as a particularly valuable building block.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its unique structural attributes, robust synthetic protocols, analytical characterization, and its strategic applications in the development of next-generation therapeutics. The core value of this molecule lies in the convergence of three key features:

-

The Proline Scaffold: The inherent rigidity of the pyrrolidine ring introduces significant conformational constraints, a well-established strategy for locking a bioactive molecule into its optimal binding conformation.[2]

-

The α-Quaternary Center: The substitution of the α-hydrogen with a 2-fluorobenzyl group creates a quaternary stereocenter. This modification imparts an even greater degree of steric hindrance and conformational restriction, which can profoundly influence the secondary structure of peptides and prevent enzymatic degradation.[2]

-

The Fluorobenzyl Moiety: The introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties like lipophilicity, thereby improving pharmacokinetic profiles.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the proline nitrogen, essential for controlled, stepwise chemical synthesis, particularly in peptide assembly.[3] It is stable under a wide range of conditions yet can be removed cleanly when required.

This document will serve as a senior application scientist's perspective on not just how to work with this compound, but why specific choices in its synthesis, analysis, and application are made to ensure scientific integrity and successful outcomes.

Part 1: Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of this compound is fundamental to its function. The "(R)" designation specifies the stereochemistry at the α-carbon, the chiral center bearing the 2-fluorobenzyl group.

Caption: Chemical structure of this compound.

Crystallographic studies have revealed that the pyrrolidine ring of this molecule typically adopts an envelope conformation.[4] This puckered structure is a direct consequence of the five-membered ring system and is a key determinant of the spatial orientation of the substituents, influencing how the molecule interacts with its biological targets.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for this compound, which are critical for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Source |

| CAS Number | 959576-66-0 | [1] |

| Molecular Formula | C₁₇H₂₂FNO₄ | [1] |

| Molecular Weight | 323.36 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 150-156 °C | [1] |

| Optical Rotation | [a]D25 = +113 ± 2º | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Storage | Store at 0 - 8 °C | [5] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the corresponding free amino acid, 2-(2-fluorobenzyl)-proline. This approach is favored for its high efficiency and the commercial availability of the necessary reagents.

Expertise & Experience: Rationale Behind the Protocol

The chosen protocol involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O).[4] This is the industry-standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed. The use of a base, such as tetramethylammonium hydroxide or triethylamine, is crucial to deprotonate the amino group, thereby activating it as a nucleophile to attack the electrophilic carbonyl of Boc₂O. The subsequent acidic workup is designed to protonate the carboxylate, ensuring the final product is the neutral carboxylic acid, which can then be easily extracted into an organic solvent.

Experimental Protocol: N-Boc Protection

This protocol is adapted from established literature procedures.[4]

Materials:

-

2-(2-fluorobenzyl)-L-proline (1.0 mmol)

-

Tetramethylammonium hydroxide pentahydrate (1.2 mmol) or Triethylamine (2.2 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 mmol)

-

Acetonitrile (10 mL)

-

Diethyl ether

-

Ethyl acetate

-

10% aqueous citric acid

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-fluorobenzyl)-L-proline (1.0 mmol) in acetonitrile (10 mL). Add the base (e.g., tetramethylammonium hydroxide pentahydrate, 1.2 mmol) and stir the mixture for 30 minutes at room temperature.

-

Boc Protection: Add Boc₂O (2.0 mmol) to the stirred solution. Continue stirring at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Aqueous Workup (Partitioning): Partition the resulting residue between diethyl ether (20 mL) and water (10 mL). The product, in its carboxylate form, will be in the aqueous layer.

-

Purification of Aqueous Layer: Wash the aqueous layer with an additional portion of diethyl ether (10 mL) to remove any unreacted Boc₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the dropwise addition of 10% aqueous citric acid. This step protonates the carboxylate, making the product soluble in organic solvents.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine solution (1 x 10 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white or off-white solid.[4]

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization

To ensure the compound meets the stringent quality requirements for pharmaceutical research, a multi-pronged analytical approach is essential. This self-validating system confirms identity, assesses purity, and verifies structural integrity.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for determining the purity of small molecules. For a chiral compound like this, both reversed-phase and chiral HPLC methods are valuable.

Experimental Protocol (Reversed-Phase HPLC for Purity):

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥99% is typically expected.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR provides definitive structural confirmation. It is unparalleled for verifying that the synthesized molecule has the correct atomic connectivity.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Expert Insights & Expected Results:

-

¹H NMR: Will show characteristic signals for the tert-butyl protons of the Boc group (a large singlet around 1.4 ppm), multiplets for the proline ring protons, distinct signals for the benzylic CH₂ group, and aromatic protons of the 2-fluorobenzyl ring. The presence of rotamers (due to restricted rotation around the N-C(O) amide bond) may lead to the doubling of some peaks, a hallmark of Boc-proline derivatives.[6]

-

¹³C NMR: Will confirm the presence of all 17 carbon atoms, including the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary α-carbon, and the carbons of the aromatic ring (with C-F coupling visible for the carbon attached to fluorine).

-

Mass Spectrometry (MS)

Trustworthiness: MS provides an accurate measurement of the molecular weight, confirming the elemental composition of the compound.

Experimental Protocol (LC-MS):

-

System: Typically performed using an HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

-

Analysis: A small amount of the sample solution from the HPLC preparation is injected.

-

Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 324.16, confirming the molecular weight of 323.36 Da.

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for addressing common challenges in drug design, such as poor metabolic stability and lack of target selectivity.

Application 1: Constrained Peptides and Peptidomimetics

Expertise & Experience: Native peptides often fail as drugs due to rapid degradation by proteases and lack of a stable, defined structure in solution. Incorporating α,α-disubstituted amino acids like this one is a field-proven strategy to overcome these limitations.[2] The steric bulk of the 2-fluorobenzyl group shields the adjacent peptide bonds from enzymatic cleavage. Furthermore, it forces the peptide backbone into a specific, rigid conformation, which can enhance binding to a biological target by reducing the entropic penalty of binding.

Caption: Incorporation of the modified proline into a peptide via Solid-Phase Peptide Synthesis (SPPS).

Application 2: Development of Enzyme Inhibitors and Modulators

The compound serves as a key starting material or scaffold for small molecule inhibitors. A closely related analogue, N-Boc-(S)-α-benzyl proline, has been identified as a potential non-nucleoside reverse transcriptase inhibitor for anti-HIV-1 therapy.[4] This highlights the potential of the α-benzyl proline core. The 2-fluoro substituent in the title compound can further enhance this potential through several mechanisms:

-

Improved Binding: The fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site.

-

Metabolic Blocking: Fluorine can block para-hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the in vivo half-life of the drug candidate.

-

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, potentially optimizing interactions with a biological target.

The development of such inhibitors often involves using this building block in multi-step synthetic campaigns to construct more complex molecular architectures.[1]

Conclusion

This compound is far more than a simple protected amino acid. It is a highly engineered chemical tool that provides medicinal chemists with a reliable method for introducing conformational rigidity and strategic fluorination into drug candidates. Its well-defined structure, accessible synthesis, and straightforward characterization make it an asset for any research program focused on peptides, peptidomimetics, or complex small molecule inhibitors. As the demand for therapeutics with improved pharmacological properties continues to grow, the strategic use of such sophisticated building blocks will remain a cornerstone of successful drug discovery and development.

References

-

N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. Acta Crystallographica Section E, Structure Reports Online. [Link]

-

Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. [Link]

-

Supplementary Information for Cobalt-catalysed asymmetric aldol reaction. The Royal Society of Chemistry. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stability and Storage of Boc-(R)-alpha-(2-fluoro-benzyl)-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-(R)-alpha-(2-fluoro-benzyl)-proline, a critical building block in contemporary peptide synthesis and drug discovery. The unique structural features of this compound, namely the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing 2-fluoro-benzyl substituent at the alpha-carbon, dictate its chemical behavior and degradation pathways. This document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for researchers. We will explore the intrinsic stability of the molecule, potential degradation mechanisms under various stress conditions, and validated protocols for handling, storage, and stability assessment. The causality behind each recommendation is elucidated to empower scientists with the knowledge to ensure the integrity of their starting materials, thereby safeguarding the reproducibility and success of their synthetic endeavors.

Introduction: The Significance of Stability in Synthesis

This compound is a non-canonical amino acid derivative increasingly employed in the synthesis of peptidomimetics and other complex therapeutic agents.[1] The conformational constraints imposed by the alpha-substituted proline scaffold, combined with the metabolic stability often conferred by fluorination, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] However, the successful incorporation of this building block is contingent upon its purity and stability. Degradation of the starting material can lead to the introduction of impurities, reduced yields, and complications in purification, ultimately compromising the integrity of the final product. This guide serves as a proactive tool to mitigate these risks through a thorough understanding of the molecule's stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 959576-66-0 | [3] |

| Molecular Formula | C₁₇H₂₂FNO₄ | [3] |

| Molecular Weight | 323.36 g/mol | [3] |

| Appearance | Off-white powder | [3] |

| Melting Point | 150-156 °C | [3] |

| Purity (typical) | ≥ 99% (HPLC) | [3] |

| Recommended Storage | 0-8 °C | [3] |

Intrinsic Stability and Key Structural Features

The stability of this compound is primarily governed by two key structural features: the Boc protecting group and the alpha-(2-fluoro-benzyl) substituent.

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of modern peptide synthesis due to its unique stability profile. It is generally stable under neutral and basic conditions, making it compatible with a wide range of synthetic transformations.[] However, its defining characteristic is its lability under acidic conditions.[5]

Mechanism of Acid-Catalyzed Deprotection:

The deprotection proceeds via an acid-catalyzed elimination reaction. The carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.[6]

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

This inherent acid sensitivity necessitates the exclusion of acidic contaminants during storage and handling.

The Alpha-(2-fluoro-benzyl) Substituent

The presence of a bulky, electron-withdrawing 2-fluoro-benzyl group at the alpha-position of the proline ring introduces significant steric hindrance. This steric bulk can influence the stability of the molecule in several ways:

-

Conformational Rigidity: The alpha-substitution restricts the conformational flexibility of the proline ring, which can impact its reactivity.[7]

-

Steric Shielding: The benzyl group may sterically hinder the approach of reagents to the adjacent carboxylic acid and the Boc-protected nitrogen, potentially influencing reaction kinetics.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and potentially affect the stability of the benzyl group towards certain reagents.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is crucial for developing effective storage and handling strategies. Forced degradation studies, while not specifically reported for this molecule in the literature, are a standard industry practice to elucidate these pathways.[8]

Hydrolytic Degradation

-

Acidic Conditions: As previously discussed, the primary degradation pathway under acidic conditions is the cleavage of the Boc group, yielding the free amino acid, isobutylene, and carbon dioxide.[]

-

Basic Conditions: The Boc group is generally stable to basic conditions.[] The ester-like nature of the carbamate is significantly less susceptible to base-catalyzed hydrolysis compared to a standard ester.

-

Neutral Conditions: The compound is expected to be stable at neutral pH.

Oxidative Degradation

While the Boc group itself is relatively resistant to oxidation, the proline ring and the benzyl group are potential sites for oxidative attack. Common laboratory oxidants like hydrogen peroxide, especially in the presence of metal ions, can lead to the formation of various oxidized species.[9] For proline derivatives, oxidation can lead to the formation of pyroglutamic acid derivatives or ring-opened products.[10]

Photodegradation

Aromatic systems, such as the 2-fluoro-benzyl group, can absorb UV radiation, potentially leading to photodegradation. The ICH Q1B guideline for photostability testing recommends exposing the drug substance to a light source to evaluate its photosensitivity.[11] Potential degradation products could involve radical-mediated reactions of the benzyl group.

Thermal Degradation

As an organic solid, this compound will decompose at elevated temperatures. The melting point of 150-156 °C provides an upper limit for thermal stability under normal conditions. Long-term storage at elevated temperatures, even below the melting point, could lead to slow degradation.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to maintain the integrity of this compound.

Optimal Storage Conditions

To minimize degradation, the compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C | Slows down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |

| Light | Protected from light (amber vial) | Prevents potential photodegradation. |

| Moisture | Dry, desiccated environment | Prevents hydrolysis, especially in the presence of acidic or basic impurities. |

Prudent Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and degradation:

-

Work Area: Handle the compound in a clean, dry, and well-ventilated area, preferably in a fume hood.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Dispensing: Use clean, dry spatulas and weighing equipment. Minimize the time the container is open to the atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Stability Assessment: Analytical Methodologies

Regular assessment of the purity and stability of this compound is essential for quality control. The following analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and detecting the presence of degradation products. A stability-indicating HPLC method should be developed and validated.

Experimental Protocol: A General Stability-Indicating RP-HPLC Method

Figure 2: Workflow for a Stability-Indicating HPLC Method.

Step-by-Step Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.

Causality: The use of a C18 column provides good retention for the relatively nonpolar Boc-protected amino acid. A gradient elution is necessary to separate the parent compound from potential degradation products with different polarities. TFA is a common mobile phase modifier that improves peak shape and provides a low pH environment to ensure the carboxylic acid is protonated. UV detection at 220 nm is suitable for detecting the peptide bond-like carbamate and the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products. The mass-to-charge ratio (m/z) of the parent compound and any impurities can be determined, providing valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of degradation products.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of the parent compound and its degradation products. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.[13] Changes in the chemical shifts or the appearance of new signals in the NMR spectrum can indicate degradation.

Expected ¹H and ¹³C NMR Signals (Illustrative):

-

¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the proline ring protons, the benzyl protons, and the aromatic protons of the 2-fluoro-benzyl group.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the proline ring, and the aromatic carbons.

Changes in these signals, such as the disappearance of the Boc signals, would be indicative of deprotection.

Conclusion

The stability of this compound is a critical parameter that directly impacts its successful application in research and development. This guide has provided a comprehensive overview of its stability profile, potential degradation pathways, and best practices for storage and handling. By understanding the inherent acid lability of the Boc group and taking precautions against oxidative, photo-, and thermal degradation, researchers can ensure the integrity of this valuable synthetic building block. The implementation of robust analytical methods, such as stability-indicating HPLC, LC-MS, and NMR, is paramount for routine quality control and the elucidation of any potential stability issues. Adherence to the principles and protocols outlined in this guide will contribute to the reliability and reproducibility of synthetic processes, ultimately accelerating the discovery and development of new therapeutic agents.

References

- Hawe, A., et al. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 1-12.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Gokel, G. W., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 393.

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

- Al-Huniti, M. H., et al. (2022). Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. Organic & Biomolecular Chemistry, 20(44), 9337-9350.

- RSC Publishing. (2022). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry.

-

The Royal Society of Chemistry. (2011). 1 - The Royal Society of Chemistry. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. Retrieved from [Link]

-

ResearchGate. (2016). Effects of proline on antioxidant system in leaves of grapevine (Vitis vinifera L.) exposed to oxidative stress by H2O2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Conformational landscape of substituted prolines. Retrieved from [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ResearchGate. (n.d.). "Amino Acid Analysis". In: Current Protocols in Protein Science. Retrieved from [Link]

-

ResearchGate. (1991). Oxidative fragmentation of collagen and prolyl peptide by Cu(II)/H2O2. Conversion of proline residue to 2-pyrrolidone. Retrieved from [Link]

-

ResearchGate. (2015). Substituent effects on the stability of para substituted benzyl radicals. Retrieved from [Link]

-

RSC Publishing. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protein oxidation and peroxidation. Retrieved from [Link]

-

ResearchGate. (2022). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

-

LCGC International. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone recommend an HPLC (UV detector) method for separation of amino acids and their oligomers?. Retrieved from [Link]

-

Frontiers. (n.d.). β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement. Retrieved from [Link]

-

ACS Publications. (2026). Total Synthesis of Okeaniamide A. Retrieved from [Link]

-

ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Retrieved from [Link]

-

Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Retrieved from [Link]

-

ResearchGate. (2016). Proline dehydrogenase is essential for proline protection against hydrogen peroxide-induced cell death. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

-

PubMed. (1989). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]

-

Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein oxidation and peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography–tandem mass spectrometry [agris.fao.org]

- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profile and Solubility Determination of Boc-(R)-alpha-(2-fluoro-benzyl)-proline

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a chemical entity in various applications, from synthetic reaction kinetics to bioavailability in drug development.[1][2] This guide provides a comprehensive technical overview of Boc-(R)-alpha-(2-fluoro-benzyl)-proline, a specialized proline derivative used in pharmaceutical research.[3] While specific experimental solubility data for this compound is not widely published, this document outlines its key physicochemical properties, provides a scientifically-grounded prediction of its solubility profile, and details an authoritative, step-by-step protocol for its experimental determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists engaged in the development and application of complex synthetic building blocks.

Introduction and Physicochemical Profile

This compound is a modified amino acid derivative featuring an N-terminus protected by a tert-butyloxycarbonyl (Boc) group and a Cα atom substituted with a 2-fluorobenzyl group.[4] Such compounds are valuable as chiral building blocks in the synthesis of peptide-based therapeutics and other complex molecules, where the fluorobenzyl group can enhance bioactivity and the Boc group facilitates controlled synthetic manipulation.[3][5]

Understanding the solubility of this compound is paramount for its effective use. In synthetic chemistry, solubility dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility is a primary determinant of a compound's absorption and bioavailability.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 959576-66-0 | [3] |

| Molecular Formula | C₁₇H₂₂FNO₄ | [3] |

| Molecular Weight | 323.36 g/mol | [3] |

| Appearance | Off-white powder | [3] |

| Melting Point | 150-156 °C | [3] |

| Structure | A proline core with a bulky, lipophilic Boc protecting group on the nitrogen and a 2-fluorobenzyl group on the alpha-carbon.[4] | N/A |

Predicted Solubility Profile

Direct experimental solubility data for this compound is scarce. However, a robust prediction can be formulated by analyzing its molecular structure, a principle often summarized as "like dissolves like".[6][7]

-

Aqueous Solubility: The parent amino acid, L-proline, is highly soluble in water.[8][9][10] However, the introduction of two large, non-polar groups—the tert-butyl moiety of the Boc group and the 2-fluorobenzyl ring—is expected to dramatically decrease aqueous solubility.[11] The carboxylic acid group provides a site for ionization, suggesting that solubility will be pH-dependent, likely increasing at higher pH values where the carboxylate salt is formed. Overall, the compound is predicted to be poorly soluble in neutral aqueous media.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. Given the compound's mixed polarity, it is expected to exhibit good to high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile may also be a suitable solvent.

-

Alcohols (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol are intermediate in polarity and capable of hydrogen bonding. The compound is predicted to have moderate to good solubility in these solvents.[12] A technical note for a related compound, Boc-ON, indicates solubility in methanol and 2-propanol.[12]

-

Non-Polar/Ethereal Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Ether): The significant non-polar character contributed by the Boc and benzyl groups suggests good solubility in chlorinated solvents like Dichloromethane (DCM) and chloroform, as well as esters like ethyl acetate.[12] For instance, a fluorinated proline analog, N-Boc-trans-4-fluoro-L-proline, is noted to be soluble in chloroform.

-

Non-Polar Hydrocarbon Solvents (e.g., Hexanes, Toluene): Solubility is expected to be low in highly non-polar hydrocarbon solvents due to the presence of the polar carboxylic acid and amide-like carbamate group.

This predictive analysis provides a strong basis for selecting solvents for synthesis, purification, and analytical method development. However, for definitive quantitative data, especially for pharmaceutical applications, experimental determination is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies and scientific authorities.[13][14] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a validated analytical technique (e.g., HPLC-UV, LC-MS).

Materials and Equipment

-

This compound (ensure purity and solid-state form are characterized)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS system for quantification

-

pH meter (for aqueous buffers)

Step-by-Step Methodology

-

Preparation: Add an excess of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1-2 mL of the selected solvent.[14]

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, or 37 °C for physiological relevance).[13] Agitate at a speed sufficient to keep the solid suspended without creating a vortex (e.g., 150-250 rpm).[13]

-

Time to Equilibrium: Equilibrium time can vary. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours).[14][15] Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[14] For many compounds, 24-48 hours is sufficient.[13][15]

-

Sample Collection and Separation: Once equilibrium is reached, allow the vials to stand briefly for larger particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean analysis vial. This step is critical to remove all undissolved solid.[16]

-

Sample Dilution: If necessary, dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the clear, filtered solution using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration against a standard curve prepared with known concentrations of the compound.

-

Reporting: Report the solubility in units of mg/mL or µg/mL. For aqueous solutions, the pH of the saturated solution should also be measured and reported.[14] The experiment should be performed in at least triplicate for each solvent system.[13]

Self-Validating System & Causality

-

Why use an excess of solid? This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[14]

-

Why constant temperature? Solubility is temperature-dependent. Controlling the temperature is crucial for reproducibility and accuracy.[16][17]

-

Why sample at multiple time points? This is the only way to empirically prove that a true equilibrium has been reached, making the protocol self-validating.[14]

-

Why filter? Any undissolved micro-particulates in the sample will lead to an overestimation of solubility. A sub-micron filter ensures only the dissolved compound is measured.[16]

Data Presentation and Visualization

Quantitative results from the experimental protocol should be summarized for clarity.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL) ± SD (n=3) |

| Water (pH 7.4 Buffer) | Poor | Enter experimental data here |

| Methanol | Moderate to Good | Enter experimental data here |

| Ethanol | Moderate to Good | Enter experimental data here |

| Acetonitrile | Good | Enter experimental data here |

| Dimethyl Sulfoxide (DMSO) | High | Enter experimental data here |

| Dichloromethane (DCM) | Good | Enter experimental data here |

| Ethyl Acetate | Good | Enter experimental data here |

| Toluene | Low | Enter experimental data here |

| Hexanes | Low | Enter experimental data here |

Diagrams of Experimental Workflow

The following diagrams illustrate the key logical steps and workflows described in this guide.

Caption: Logical flow for predicting solubility based on molecular structure.

Caption: Step-by-step workflow for the Shake-Flask solubility method.

References

-

Annex 4 - World Health Organization (WHO). (2019). Guidance on the design and conduct of equilibrium solubility studies for Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019. [Link]

-

Chem-Impex. Boc-(R)-a-(2-fluorobenzyl)proline Product Page. [Link]

-

Chem-Impex. Boc-(R)-g-(2-trifluoromethylbenzyl)-L-proline Product Page. [Link]

-

Cusabio. Boc-(S)-alpha-(3-fluoro-benzyl)-proline. [Link]

-

Wikipedia. Proline. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

SoleChem. L-Proline. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Molecular Structure. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

ResearchGate. (2019). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

National Institutes of Health (NIH). N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

National Institutes of Health (NIH). (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Solubility of Things. Proline. [Link]

-

ResearchGate. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

YouTube. (2023). Dissolution Testing and Setting Acceptance Criteria ICH Q6A. [Link]

-

ResearchGate. (2019). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

YouTube. (2023). How To Predict Solubility Of Organic Compounds?. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Predicting Solubility | Rowan [rowansci.com]

- 8. solechem.eu [solechem.eu]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Asymmetric Synthesis of Boc-(R)-alpha-(2-fluoro-benzyl)-proline

Abstract: This technical guide provides a comprehensive overview of a robust and stereoselective methodology for the synthesis of Boc-(R)-alpha-(2-fluoro-benzyl)-proline, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The core of the strategy relies on the diastereoselective alkylation of a chiral oxazolidinone auxiliary derived from N-Boc-(R)-proline. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical experimental choices to ensure high yield and stereochemical fidelity. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Significance of α-Substituted Proline Analogs

Non-proteinogenic amino acids (NPAAs) are powerful tools in modern drug discovery, offering a means to fundamentally alter the properties of peptide-based therapeutics.[1] By moving beyond the 20 canonical amino acids, researchers can enhance stability, improve potency, increase bioavailability, and fine-tune the conformational properties of drug candidates.[1]

Among NPAAs, α,α-disubstituted cyclic amino acids, such as derivatives of proline, are particularly valuable. The inherent rigidity of the proline ring already imparts significant conformational constraints on peptide chains, which is crucial for biological activity.[2] The introduction of a second substituent at the α-carbon creates a quaternary stereocenter, further restricting conformational freedom. This modification can shield the adjacent peptide bond from enzymatic degradation and lock the peptide backbone into a specific, biologically active conformation.

The target molecule, This compound , incorporates these features. The fluorobenzyl moiety serves as a mimic for phenylalanine, while the quaternary α-carbon provides steric bulk and conformational rigidity. The fluorine atom can also participate in favorable intermolecular interactions (e.g., hydrogen bonding, dipole interactions) with biological targets and can improve metabolic stability. This makes the title compound and its analogs attractive building blocks for constructing novel protease inhibitors, peptide mimetics, and other complex pharmaceutical agents.

The primary challenge in its synthesis lies in the stereocontrolled construction of the quaternary α-carbon. The methodology detailed herein addresses this challenge through an auxiliary-based diastereoselective alkylation, a reliable and well-established strategy in asymmetric synthesis.[3]

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound is approached via a three-stage process centered on the diastereoselective alkylation of a chiral auxiliary. This method temporarily links the proline substrate to a chiral molecule (the auxiliary) to direct the approach of an incoming electrophile, followed by cleavage to yield the desired product with high stereopurity.

Our retrosynthetic analysis identifies the key bond disconnection at the α-carbon. The target molecule (1) can be synthesized from a chiral bicyclic oxazolidinone intermediate (2) . This intermediate is the product of a stereoselective alkylation of the corresponding enolate with 2-fluorobenzyl bromide (4) . The oxazolidinone auxiliary (3) is, in turn, readily prepared from the commercially available starting material, Boc-(R)-proline (5) .

This strategy offers several advantages:

-

High Stereocontrol: The bulky, rigid structure of the oxazolidinone auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the opposite, less sterically hindered face.[4]

-

Reliability: The formation of lithium enolates with bases like Lithium Diisopropylamide (LDA) and their subsequent alkylation is a high-yielding and well-understood transformation.[1][5]

-

Accessibility: The starting materials, (R)-proline and 2-fluorobenzyl bromide, are commercially available.

Experimental Methodologies

Stage 1: Synthesis of the Chiral Auxiliary from Boc-(R)-proline

The first stage involves converting the carboxylic acid of Boc-(R)-proline into a bicyclic oxazolidinone. This transformation creates a rigid scaffold essential for the subsequent stereoselective step. This type of auxiliary is often referred to as a Seebach oxazolidinone.[5]

Protocol 1: Synthesis of (2R,5R)-2-tert-Butyl-5-isopropyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an argon atmosphere, add Boc-(R)-proline (1 equiv.) and pentane (approx. 0.2 M solution).

-

Reagent Addition: Add pivalaldehyde (6 equiv.) and a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equiv.).

-

Reaction: Heat the mixture to reflux. The reaction proceeds via azeotropic removal of water, which is collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (typically 48-72 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the solution to remove any insoluble material. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by Kugelrohr distillation or column chromatography on silica gel to afford the pure oxazolidinone auxiliary as a colorless oil.

-

Causality and Expertise: The condensation with pivalaldehyde forms a temporary acetal with both the proline's secondary amine and its carboxylic acid, creating the rigid bicyclic system.[5] The bulky tert-butyl group from pivalaldehyde is crucial for establishing the facial bias in the subsequent alkylation step. The use of a Dean-Stark trap is essential to drive the equilibrium towards the product by removing the water byproduct.

Stage 2: Diastereoselective Alkylation

This is the key bond-forming step where the stereochemistry of the quaternary center is established. A strong, non-nucleophilic base is used to generate a planar enolate, which is then trapped with the electrophile.

Protocol 2: α-Alkylation with 2-Fluorobenzyl Bromide

-

LDA Preparation (In Situ): In a flame-dried, three-neck flask under argon, prepare a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Enolate Formation: In a separate flame-dried flask, dissolve the oxazolidinone auxiliary (1 equiv.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the auxiliary solution. Stir the resulting mixture at -78 °C for 30-60 minutes. Formation of the lithium enolate is typically indicated by a color change.

-

Alkylation: Add a solution of 2-fluorobenzyl bromide (1.2 equiv.) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Quenching: Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer.

-

Causality and Expertise:

-

Base and Temperature: LDA is a strong, sterically hindered base, which favors the rapid and complete formation of the kinetic enolate without competing nucleophilic attack on the carbonyl.[5] The extremely low temperature (-78 °C) is critical to prevent enolate equilibration and side reactions, ensuring high diastereoselectivity.[6]

-

Stereochemical Rationale: The lithium cation chelates to the two oxygen atoms of the oxazolidinone, forming a rigid (Z)-enolate.[4] The bulky tert-butyl group on the auxiliary effectively blocks the top face of this planar enolate. Consequently, the 2-fluorobenzyl bromide electrophile is forced to approach from the less sterically hindered bottom face, leading to the formation of a single major diastereomer.

-

Stage 3: Hydrolysis of the Auxiliary

The final step is the removal of the chiral auxiliary to unmask the carboxylic acid and yield the final product. Mild hydrolytic conditions are required to avoid racemization of the newly formed stereocenter.

Protocol 3: Auxiliary Cleavage

-

Setup: Dissolve the purified alkylated oxazolidinone (1 equiv.) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Hydrolysis: Add a suspension of silica gel to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[7] Alternatively, for a more robust cleavage, dissolve the substrate in THF/water (3:1) at 0 °C and add lithium hydroxide (LiOH, 2-4 equiv.) followed by aqueous hydrogen peroxide (H₂O₂, 4-6 equiv.).[8]

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up (Silica Method): Filter the reaction mixture to remove the silica gel and the cleaved auxiliary. Wash the silica gel thoroughly with methanol. Concentrate the filtrate under reduced pressure.

-

Work-up (LiOH/H₂O₂ Method): Quench the reaction at 0 °C with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Final Purification: The crude product can be further purified by recrystallization or flash chromatography to yield this compound as a solid.

-

Causality and Expertise: The silica gel-mediated hydrolysis offers a mild and straightforward method that simplifies purification, as the cleaved auxiliary is adsorbed onto the silica.[7] The LiOH/H₂O₂ method is a more classical approach for cleaving Evans-type auxiliaries; the hydroperoxide anion attacks the amide carbonyl, leading to cleavage without affecting the Boc protecting group.[8] The choice of method may depend on the scale and stability of the substrate.

Data Summary

The following table summarizes the key reagents and typical conditions for the synthesis. Yields are estimated based on analogous transformations reported in the literature.

| Step | Key Reagents & Solvents | Temperature | Typical Time | Estimated Yield | Reference |

| 1. Auxiliary Formation | Boc-(R)-proline, Pivalaldehyde, TFA, Pentane | Reflux | 48-72 h | 65-75% | [5] |

| 2. Alkylation | Auxiliary, LDA, 2-F-BnBr, THF | -78 °C | 3-5 h | >95% d.r., 80-90% yield | [4][5] |

| 3. Hydrolysis | Alkylated Auxiliary, SiO₂/MeOH/H₂O or LiOH/H₂O₂ | RT to 50 °C | 12-24 h | 85-95% | [7][8] |

Conclusion

The synthetic route presented in this guide, centered on the diastereoselective alkylation of a proline-derived oxazolidinone auxiliary, provides a reliable and highly stereocontrolled pathway to this compound. By carefully controlling reaction conditions, particularly temperature and the choice of base, a high degree of stereochemical purity can be achieved at the newly formed quaternary center. This methodology is not only effective for the title compound but is also broadly applicable for the synthesis of a wide range of α-substituted proline derivatives, making it a valuable strategy for professionals in drug discovery and development.

References

-

Cossío, F. P., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PMC NIH. Available at: [Link]

-

ResearchGate. (2008). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF. Available at: [Link]

-

Evans, D. A. Chapter 1: Enolate Alkylations. Harvard University Chemistry Course Material. Available at: [Link]

-

user55119. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]

-

RSC Publishing. (1998). Self-addition products from the alkylation of amino acid-derived oxazolidinones. Perkin Transactions 1. Available at: [Link]

-

Sanz-Cervera, J. F., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC NIH. Available at: [Link]

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

-

ResearchGate. (2010). An Improved Method of Oxazolidinone Hydrolysis in the Asymmetric Synthesis of α-Alkylprolines. ChemInform. Available at: [Link]

-

Daugulis, O., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. Available at: [Link]

-

Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Chemistry Course Material. Available at: [Link]

-

Eschenmoser, A., et al. (2007). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta. Available at: [Link]

-

MacMillan, D. W. C., et al. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available at: [Link]

-

Bundgaard, H., et al. (1983). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Available at: [Link]

-

Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. PMC NIH. Available at: [Link]

-

Beke, G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]